Einecs 261-737-3

Description

Historical Context of Diphenyl Ether in Chemical Science

The journey of diphenyl ether began in the mid-19th century. In 1855, German chemists Dr. Karl List and Dr. H. Limpricht first identified the compound, which they named "phenyl oxide" (Phenyloxyd), while studying the products from the destructive distillation of copper benzoate. wikipedia.orguni.edu Their work distinguished it from other oily distillates that previous researchers had overlooked. wikipedia.org

Early methods for preparing diphenyl ether were varied and often inefficient. Scientists explored numerous synthetic routes, including the reaction of phenol (B47542) with diazo compounds, heating phenol with dehydrating agents like zinc chloride, and the distillation of aluminum phenolate (B1203915). uni.edu A significant advancement came with the development of the Ullmann condensation, a reaction involving a potassium phenolate and a halogen-nitro-benzene, which proved to be a more general and productive method for creating diphenyl ether derivatives. uni.edugoogle.com These foundational synthetic efforts were crucial, as they opened the door for the systematic study of this class of compounds and their properties. uni.edu

Significance of Diphenyl Ether in Contemporary Chemical Research

The importance of the diphenyl ether scaffold has not waned over time; instead, it has expanded into increasingly diverse and sophisticated areas of research. The structural motif is now recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. benthamdirect.comresearchgate.net Its derivatives are investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. benthamdirect.comnih.govresearchgate.net

A key example of a functionally significant derivative is 4-phenoxyphenol (B1666991) (EINECS 261-737-3). This compound, which features a hydroxyl group on one of the phenyl rings, serves as a vital synthetic intermediate. guidechem.com Research has shown its potential in the development of new cancer treatments due to its ability to induce apoptosis (programmed cell death). chemicalbook.comnbinno.com Specifically, derivatives of 4-phenoxyphenol have been studied for their inhibitory effects on human hepatocellular carcinoma cells. mdpi.com

Beyond medicine, diphenyl ethers are crucial in materials science. They are fundamental monomers for high-performance polymers like polyamides and polyimides, valued for their thermal stability. wikipedia.orggoogle.com The parent compound, diphenyl ether, is a key component of Dowtherm A, a eutectic mixture with biphenyl (B1667301) used as a heat-transfer fluid because of its wide liquid temperature range. wikipedia.org It also finds use as a solvent in the synthesis of polyesters and various nanoparticles. taylorandfrancis.comsigmaaldrich.com Furthermore, the diphenyl ether structure is central to certain herbicides and has been explored in the development of organic photovoltaics. sigmaaldrich.commdpi.com The ongoing investigation into compounds like 4-phenoxyphenol and other derivatives highlights the scaffold's adaptability and enduring relevance in addressing modern scientific challenges. researchgate.net

Chemical Compound Data

Below are tables detailing the properties of Diphenyl Ether and its derivative, 4-Phenoxyphenol.

Table 1: Properties of Diphenyl Ether

| Property | Value |

| IUPAC Name | 1,1′-Oxydibenzene |

| Synonyms | Phenoxybenzene, Diphenyl oxide |

| CAS Number | 101-84-8 |

| EC Number | 202-981-2 |

| Molecular Formula | C₁₂H₁₀O |

| Molar Mass | 170.21 g/mol |

| Appearance | Colorless solid or liquid |

| Melting Point | 25-26 °C |

| Boiling Point | 258.55 °C |

| Key Applications | Heat transfer fluid, Perfumery, Polymer synthesis |

Data sourced from multiple references. wikipedia.orgnih.gov

Table 2: Properties of 4-Phenoxyphenol

| Property | Value |

| IUPAC Name | 4-Phenoxyphenol |

| Synonyms | p-Hydroxydiphenyl ether |

| EINECS Number | 261-737-3 |

| CAS Number | 831-82-3 |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molar Mass | 186.21 g/mol |

| Appearance | Beige or white crystalline powder |

| Melting Point | 80-84 °C |

| Key Research Areas | Synthetic intermediate, Apoptosis induction |

Data sourced from multiple references. guidechem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Properties

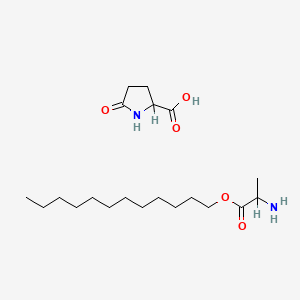

CAS No. |

59404-75-0 |

|---|---|

Molecular Formula |

C20H38N2O5 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

dodecyl 2-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H31NO2.C5H7NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;7-4-2-1-3(6-4)5(8)9/h14H,3-13,16H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9) |

InChI Key |

SUYMVTQKEZOUKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diphenyl Ether

Advanced Synthetic Routes to Diphenyl Ether and its Derivatives

The classical synthesis of diphenyl ether, the Ullmann condensation, typically requires high temperatures and stoichiometric amounts of copper, limiting its scope and environmental compatibility. Modern research has focused on developing highly efficient, catalytic, and sustainable methods for diaryl ether synthesis.

The limitations of the traditional Ullmann reaction have spurred the development of advanced catalytic systems, primarily based on palladium and copper, which operate under milder conditions with greater functional group tolerance.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination protocol has been successfully adapted for C-O cross-coupling reactions. These systems utilize a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a sterically hindered, electron-rich phosphine (B1218219) ligand. Ligands such as XPhos, SPhos, and RuPhos are instrumental in promoting the crucial reductive elimination step, enabling the formation of the C-O bond at moderate temperatures (80-120 °C). These reactions exhibit broad substrate scope, coupling a wide range of aryl halides and pseudohalides with phenols.

Copper-Catalyzed Synthesis: Modern advancements in the Ullmann condensation involve the use of ligands to solubilize the copper catalyst and accelerate the reaction, allowing it to proceed with catalytic quantities of copper at significantly lower temperatures. Ligands such as 1,10-phenanthroline (B135089), N,N-dimethylglycine, and other amino acids have proven effective. These ligand-accelerated reactions enhance the efficiency and reproducibility of the synthesis, making it a viable alternative to palladium-based systems, particularly for large-scale industrial applications where cost is a factor.

The table below summarizes and compares representative catalytic systems for the synthesis of a generic diphenyl ether from a phenol (B47542) and an aryl halide.

| Catalyst System | Typical Ligand | Typical Base | Solvent | Temperature (°C) | Key Advantages |

|---|---|---|---|---|---|

| Palladium-based | XPhos, SPhos | Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane | 80 - 120 | High yields, broad substrate scope, excellent functional group tolerance. |

| Copper-based (Ligand-Accelerated) | 1,10-Phenanthroline, L-Proline | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100 - 150 | Cost-effective catalyst, suitable for specific electron-deficient aryl halides. |

| Classical Ullmann | None | K₂CO₃ | Pyridine, Quinoline | >180 | Historically significant, simple setup, but requires harsh conditions. |

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign synthetic routes. These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthesis: The application of microwave irradiation provides rapid and efficient heating, drastically reducing reaction times for both palladium- and copper-catalyzed etherifications from many hours to several minutes. This reduction in energy consumption and potential for solvent-free conditions makes it a key green methodology.

Alternative Reaction Media: To replace volatile and toxic organic solvents like toluene or DMF, researchers have explored greener alternatives. Ionic liquids and deep eutectic solvents (DES) have been used as reaction media, offering benefits such as low volatility, thermal stability, and potential for catalyst recycling.

The synthesis of complex, substituted diphenyl ethers often requires precise control over regioselectivity and, in the case of chiral molecules, stereoselectivity.

Regioselectivity: In substrates containing multiple potential reaction sites (e.g., dihalobenzenes or polyhydroxyphenols), regiocontrol is paramount. The choice of catalyst, ligand, and reaction conditions can dictate the site of C-O bond formation. For instance, in the reaction of 1-bromo-4-iodobenzene (B50087) with phenol, palladium catalysts often selectively couple at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. Steric hindrance also plays a critical role, where bulky ligands can favor coupling at less sterically encumbered positions.

Stereoselectivity: While the formation of the ether bond itself does not typically create a new stereocenter, maintaining the integrity of existing chiral centers in the substrates is crucial. Modern catalytic systems operating under mild, neutral, or weakly basic conditions are advantageous as they minimize the risk of epimerization or racemization of sensitive stereocenters elsewhere in the molecule. Furthermore, advanced strategies are employed for the synthesis of axially chiral biaryl ethers, where specialized chiral ligands guide the atroposelective C-O coupling to favor one enantiomer over the other.

Mechanistic Investigations of Diphenyl Ether Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and expanding the scope of synthetic methods. The mechanisms for palladium- and copper-catalyzed diaryl ether formation have been studied extensively.

The palladium-catalyzed Buchwald-Hartwig etherification is generally understood to proceed via a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Association and Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center. A base then deprotonates the phenol to form a phenoxide.

Reductive Elimination: This is the key bond-forming step. The aryl group and the aryloxy group are eliminated from the palladium center, forming the diphenyl ether (Ar-O-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. The nature of the phosphine ligand is critical for facilitating this step.

The copper-catalyzed Ullmann condensation mechanism is more debated, with several pathways proposed. A commonly accepted pathway involves a Cu(I)/Cu(III) cycle:

Oxidative Addition: The aryl halide adds to a Cu(I) species to generate a high-valent Cu(III) intermediate.

Ligand Exchange: The phenoxide displaces the halide on the Cu(III) center.

Reductive Elimination: The C-O bond is formed via reductive elimination, yielding the diphenyl ether product and regenerating the Cu(I) catalyst. Alternative mechanisms involving Cu(0)/Cu(II) cycles or radical pathways have also been proposed, and the operative mechanism may depend on the specific substrates, ligands, and reaction conditions.

Functionalization and Derivatization Strategies for the Diphenyl Ether Core

Once the diphenyl ether scaffold is formed, it can be further modified through various chemical transformations. The ether oxygen atom is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS), guiding incoming electrophiles to specific positions on the aromatic rings.

Halogenation and nitration are fundamental EAS reactions used to introduce important functional groups onto the diphenyl ether core.

Nitration: The nitration of diphenyl ether is typically performed using a mixture of nitric acid and sulfuric acid. The reaction is highly regioselective due to the strong directing effect of the ether linkage. The primary products are 4-nitrodiphenyl ether and 2-nitrodiphenyl ether. The para-isomer is significantly favored over the ortho-isomer due to reduced steric hindrance. Under more forcing conditions (higher temperatures or concentrations), dinitration can occur, yielding products such as 4,4'-dinitrodiphenyl ether and 2,4'-dinitrodiphenyl ether.

The following table presents typical product distributions for the mononitration of diphenyl ether.

| Nitrating Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0 - 10 | 4-Nitrodiphenyl ether | ~65-70% |

| 2-Nitrodiphenyl ether | ~30-35% | ||

| HNO₃ / Ac₂O | 0 | 4-Nitrodiphenyl ether | ~55% |

| 2-Nitrodiphenyl ether | ~45% |

Halogenation: The bromination or chlorination of diphenyl ether proceeds readily in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). Similar to nitration, the reaction is highly regioselective, with the halogen atom preferentially substituting at the para-position. The major product of monobromination is 4-bromodiphenyl ether. Further halogenation can lead to polyhalogenated diphenyl ethers, which are precursors to important flame retardants.

Coupling Reactions Involving Diphenyl Ether Moieties

The diphenyl ether framework can be either constructed or modified through several powerful coupling reactions. These methodologies are crucial for creating more complex molecules for applications in materials science and medicinal chemistry.

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. up.pt This reaction typically involves the copper-catalyzed coupling of a phenolate (B1203915) with an aryl halide. up.ptdiva-portal.org For instance, the cross-coupling of phenol and iodobenzene (B50100) can be efficiently catalyzed by a Cu2O/graphene heterogeneous catalyst, achieving a 96% yield of diphenyl ether under specific conditions. rsc.org The turnover frequency for this particular catalytic system can reach as high as 1282 h⁻¹. rsc.org

Modern variations of C-O bond formation, such as the Chan-Lam coupling, have also been applied. Research has shown the synthesis of 3-phenoxy acetophenone (B1666503) from 3-hydroxy acetophenone and phenylboronic acid using copper (II) acetate (B1210297) as the catalyst in the presence of pyridine. dovepress.com This method demonstrates the utility of organoboron reagents in forming the diphenyl ether linkage under relatively mild conditions.

Beyond synthesis, the diphenyl ether moiety itself can act as a substrate in subsequent coupling reactions. A notable transformation involves the palladium-catalyzed formal cross-coupling of diphenyl ether with amines. researchgate.net This reaction cleaves the C-O bonds and forms new C-N bonds, converting the ether into valuable aniline (B41778) and cyclohexylamine (B46788) derivatives. researchgate.net For example, reacting diphenyl ether with pyrrolidine (B122466) using a Pd(OH)₂/C catalyst and NaBH₄ as a hydride source results in high conversion to the corresponding N-arylated and N-cyclohexylated products. researchgate.net

| Reaction Type | Substrates | Catalyst/Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Phenol, Iodobenzene | Cu₂O/graphene, Cs₂CO₃ | Diphenyl ether | Achieved 96% yield with a high turnover frequency of 1282 h⁻¹. | rsc.org |

| Chan-Lam Coupling | 3-hydroxy acetophenone, Phenylboronic acid | Cu(OAc)₂, Pyridine | 3-phenoxy acetophenone | Demonstrates C-O bond formation using organoboron compounds. | dovepress.com |

| Formal Cross-Coupling | Diphenyl ether, Pyrrolidine | Pd(OH)₂/C, NaBH₄ | N-phenylpyrrolidine, N-cyclohexylpyrrolidine | Achieves C-O bond cleavage and C-N bond formation. | researchgate.net |

Heterocyclic Ring Formation Utilizing Diphenyl Ether Precursors

The diphenyl ether scaffold is a pivotal precursor for constructing a variety of oxygen-containing heterocyclic compounds, particularly those with a dibenzo-fused ring system. The strategic placement of functional groups on the phenyl rings facilitates intramolecular cyclization reactions to yield these complex architectures.

Dibenzofuran (B1670420) Synthesis: One of the most prominent applications of diphenyl ether in heterocyclic synthesis is the formation of dibenzofurans. thieme-connect.de This transformation is typically achieved through an intramolecular cyclization, often involving a palladium-catalyzed C-C bond formation. sigmaaldrich.comresearchgate.net For example, diphenyl ether can be directly converted to dibenzofuran in the presence of palladium acetate. sigmaaldrich.com The synthesis of dibenzofurans from substituted diphenyl ethers is considered one of the most widely studied and utilized approaches for creating this heterocyclic core. thieme-connect.de Alternative routes include the cyclization of 2-aminodiphenyl ethers via diazotization or the Ullmann-type coupling of 2,2'-diiododiphenyl ethers. thieme-connect.degoogle.com

Xanthone (B1684191) Synthesis: Xanthones (9H-xanthen-9-ones), which possess a dibenzo-γ-pyrone framework, are another major class of heterocycles synthesized from diphenyl ether derivatives. up.ptwits.ac.za A prevalent strategy is the electrophilic cycloacylation of 2-aryloxybenzoic acids, which are themselves diphenyl ether derivatives. up.ptresearchgate.net This acid-catalyzed ring closure forms the central pyrone ring to yield the xanthone nucleus. researchgate.net More advanced methods include the directed metalation of diaryl ether carboxamides using reagents like lithium diisopropylamide (LDA) to achieve regioselective cyclization. wits.ac.za

Synthesis of Other Complex Heterocycles: The utility of diphenyl ether extends to more complex, multi-ring systems. For instance, 4,4′-oxydibenzaldehyde, a readily accessible derivative of diphenyl ether, serves as a precursor for novel bis-heterocycles. acs.orgnih.gov Through Michael addition reactions with active methylene (B1212753) compounds like malononitrile (B47326) and dimedone, bis-fused pyrans can be synthesized. acs.orgnih.gov Furthermore, acid-catalyzed condensation of 4,4′-oxydibenzaldehyde with dimedone can produce bis(hexahydro-1H-xanthene-1,8-dione) structures, showcasing the formation of multiple heterocyclic rings linked by the ether moiety. acs.orgnih.gov

| Precursor Type | Target Heterocycle | Methodology | Key Aspect | Reference |

|---|---|---|---|---|

| Diphenyl ether | Dibenzofuran | Intramolecular C-C coupling | Catalyzed by palladium acetate. | thieme-connect.desigmaaldrich.com |

| 2-Aryloxybenzoic acid | Xanthone | Electrophilic cycloacylation | Acid-catalyzed ring closure to form the pyrone ring. | up.ptresearchgate.net |

| Diaryl ether carboxamide | Xanthone | LDA-mediated cyclization | A direct metalation procedure for regioselective synthesis. | wits.ac.za |

| 4,4′-Oxydibenzaldehyde | Bis-fused Pyrans | Michael addition reaction | Reaction with active methylene compounds to form complex hybrid molecules. | acs.orgnih.gov |

Mechanistic Studies of Diphenyl Ether Interactions and Reactivity

Molecular-Level Interactions of Diphenyl Ether with Biological Macromolecules

The interaction of diphenyl ether and its derivatives with biological macromolecules is a key area of research for understanding their biological activities and toxicological profiles. These interactions are governed by a variety of non-covalent forces.

Recent studies have explored the binding of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) with human serum albumin (HSA), a major transport protein in the blood. The binding of 3-hydroxy-2,2′,4,4′-tetrabromodiphenyl ether to HSA was found to be driven primarily by hydrophobic interactions. tandfonline.com This interaction leads to a more compact structure of the HSA-ligand complex. tandfonline.com Molecular docking experiments have identified that this binding occurs at a specific site (site I) on the albumin molecule. tandfonline.com The binding also results in a reduction of the α-helix content of the protein, indicating a conformational change upon ligand binding. tandfonline.com

The structural characteristics of diphenyl ether, such as its dihedral angles, play a significant role in its interaction with receptors. The unsubstituted diphenyl ether molecule possesses a twisted conformation. nih.gov The nature of substituents on the phenyl rings can influence the binding affinity to receptors like the aryl hydrocarbon receptor (AhR). It has been suggested that substituents with positive mesomeric effects are critical for interaction with the AhR. nih.gov Furthermore, stacking interactions between the halogenated ring and the receptor are hypothesized to be important in the molecular recognition process. nih.gov

Intermolecular forces, particularly dispersion interactions and hydrogen bonding, are fundamental to the structure and function of biomacromolecules and influence the behavior of molecules like diphenyl ether in biological environments. rsc.orgillinois.edu In the presence of protic solvents, which can mimic aspects of a biological milieu, diphenyl ether can form different isomers, such as the OH–π and OH–O isomers, which can affect its excited-state dynamics. rsc.org The interplay of these non-covalent interactions is a determining factor in molecular recognition and the three-dimensional structure of proteins and DNA. rsc.org

Table 1: Interactions of Diphenyl Ether Derivatives with Biological Macromolecules

Reaction Kinetics and Thermodynamics of Diphenyl Ether Transformations

The reactivity of diphenyl ether is characterized by the reactions of its aromatic rings and the stability of the ether linkage. In the atmosphere, a key transformation pathway is its reaction with photochemically-produced hydroxyl radicals. The estimated rate constant for the vapor-phase reaction of diphenyl ether with hydroxyl radicals at 25 °C is 9.8 x 10⁻¹² cm³/molecule-sec. nih.gov This corresponds to an atmospheric half-life of about 3 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

Diphenyl ether is generally stable and does not readily undergo hydrolysis under typical environmental conditions due to the absence of functional groups that are susceptible to hydrolysis. nih.gov The thermodynamic properties of diphenyl ether have been well-characterized.

Table 2: Selected Thermodynamic and Kinetic Data for Diphenyl Ether

The synthesis of diphenyl ether can be achieved through a modified Williamson ether synthesis, involving the reaction of phenol (B47542) and bromobenzene in the presence of a base and a copper catalyst. wikipedia.org It can also be formed as a significant byproduct during the high-pressure hydrolysis of chlorobenzene in phenol production. wikipedia.org The phenyl rings of diphenyl ether can undergo typical electrophilic substitution reactions such as hydroxylation, nitration, halogenation, sulfonation, and Friedel–Crafts alkylation or acylation. wikipedia.org

Investigations of Diphenyl Ether Degradation Pathways and Byproducts

The environmental degradation of diphenyl ether and its derivatives is a critical area of study. Microbial degradation is a significant process for the breakdown of these compounds in soil and water. Microorganisms can utilize diphenyl ether herbicides as a source of carbon and energy. mdpi.com The enzymes involved in these degradation processes often include hydrolases, esterases, and oxidoreductases. mdpi.com

One well-studied bacterium, Sphingomonas sp. strain SS3, is capable of using diphenyl ether as a sole source of carbon and energy. nih.gov The initial step in the degradation pathway by this bacterium involves a 1,2-dioxygenation of the aromatic ring, which leads to the formation of unstable phenolic hemiacetals. nih.gov This is followed by further breakdown to produce intermediates such as phenol and catechol, which are then channeled into the 3-oxoadipate (B1233008) pathway. nih.govresearchgate.net

The degradation of polybrominated diphenyl ethers (PBDEs) can also lead to the formation of diphenyl ether as an intermediate. researchgate.net Under anaerobic conditions, the primary initial step is reductive debromination. researchgate.net Aerobic degradation pathways for PBDEs include cleavage of the aromatic ring, debromination, and hydroxylation. researchgate.net

Photocatalytic degradation is another important pathway for the transformation of diphenyl ether derivatives. This process can involve several concurrent reactions, including hydrolysis, dehalogenation, nitro reduction, ether bond cleavage, and hydroxylation. mdpi.com

Table 3: Degradation Pathways and Byproducts of Diphenyl Ether and its Derivatives

Environmental Fate and Transport Research of Diphenyl Ether

Environmental Persistence and Degradation Pathways of Diphenyl Ethermase.gov.itflashpointsrl.com

The environmental persistence of Diphenyl ether is influenced by a combination of physical, chemical, and biological processes. Its degradation in the environment can occur through photolysis, biodegradation, and oxidation, while its stability to hydrolysis affects its longevity in aqueous systems.

In the atmosphere, Diphenyl ether is expected to exist almost entirely in the vapor phase. mase.gov.it Its degradation is primarily driven by reactions with photochemically produced hydroxyl radicals. The estimated half-life of vapor-phase Diphenyl ether in the air through this reaction is approximately 1.7 days. mase.gov.it

In aquatic systems, Diphenyl ether may be susceptible to direct photolysis by sunlight because it contains chromophores that absorb light at wavelengths greater than 290 nm. texas.gov The photodegradation of polybrominated diphenyl ethers (PBDEs), which are structurally related to Diphenyl ether, has been studied extensively. These studies indicate that photolysis is a significant transformation process for these compounds in the environment. For instance, the photolytic decomposition rate of PBDEs in sunlight has been shown to increase with the number of bromine atoms. While direct data on the quantum yield for Diphenyl ether photodegradation in water is limited, the behavior of its brominated analogs suggests that photolysis is a relevant degradation pathway.

Biodegradation is a crucial pathway for the removal of Diphenyl ether from the environment. Various microorganisms have been identified that can utilize Diphenyl ether as a sole source of carbon and energy. For example, the bacterium Sphingomonas sp. strain SS3, isolated from industrial waste, can degrade Diphenyl ether. The degradation process involves the production of phenol (B47542) and catechol as intermediates, which are then channeled into the 3-oxoadipate (B1233008) pathway. The initial step in this degradation is a 1,2-dioxygenation, which leads to the formation of unstable phenolic hemiacetals.

Similarly, Sphingobium phenoxybenzoativorans SC_3 is capable of degrading Diphenyl ether. This bacterium employs a novel ring cleavage angular dioxygenase to initiate the degradation process. This enzyme dioxygenates the Diphenyl ether molecule at the angular carbon and its adjacent carbon, cleaving the C-1a—C-2 bond and generating a 2,4-hexadienal (B92074) phenyl ester. This intermediate is then further hydrolyzed and cleaved.

The table below summarizes key microorganisms involved in the biodegradation of Diphenyl ether and its derivatives.

| Microorganism | Degradation Capability | Pathway/Enzymes Involved |

| Sphingomonas sp. strain SS3 | Utilizes Diphenyl ether as a sole carbon and energy source. | 1,2-dioxygenation, formation of phenol and catechol, 3-oxoadipate pathway. |

| Sphingobium phenoxybenzoativorans SC_3 | Degrades and utilizes Diphenyl ether as its sole carbon and energy source. | Novel ring cleavage angular dioxygenase (Diphenyl ether dioxygenase), meta oxidation. |

| Erwinia sp. strain CU3614 | Degrades 4-hydroxydiphenyl ether, 4-chlorodiphenyl ether, and 4-nitrodiphenyl ether. | Copper-associated activity. |

| Bacillus sp. YS-1 | Degrades the Diphenyl ether herbicide lactofen. | Hydrolysis of ester bond by esterases (RhoE and RapE) to form acifluorfen. |

Diphenyl ether is not expected to undergo hydrolysis in the environment. texas.gov This is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions. texas.gov The aryl-O-aryl bond in Diphenyl ether is very strong and resistant to cleavage. While hydrolysis can be achieved under specific and harsh conditions, such as in supercritical water with a catalyst at high temperatures (e.g., 330 °C with indium triflate), these conditions are not representative of natural aqueous environments.

Oxidative degradation can contribute to the transformation of Diphenyl ether in the environment. In the atmosphere, the primary oxidative process is the reaction with hydroxyl radicals, as mentioned in the context of photolytic degradation. mase.gov.it

In aquatic and soil systems, studies on the oxidative degradation of polybrominated diphenyl ethers (PBDEs) provide insights into potential pathways for Diphenyl ether. For example, decabromodiphenyl ether (BDE-209) can be effectively oxidized by potassium permanganate (B83412) in an acidic medium. The proposed reaction pathways primarily involve the cleavage of the ether bond to form pentabromophenol, as well as direct oxidation of the benzene (B151609) ring to produce hydroxylated PBDEs. While these are strong oxidizing conditions not typically found in the environment, they demonstrate the potential for oxidative cleavage of the ether linkage.

Environmental Distribution and Partitioning of Diphenyl Ethermase.gov.itflashpointsrl.com

The distribution of Diphenyl ether in the environment is governed by its physicochemical properties, such as its water solubility, vapor pressure, and affinity for organic matter. These properties determine how it partitions between air, water, soil, and sediment.

Diphenyl ether is expected to have low mobility in soil due to its moderate water solubility and soil adsorption coefficient. mase.gov.it However, it may still have the potential to leach into groundwater or be transported via runoff following rainfall. mase.gov.it

Studies on polybrominated diphenyl ethers (PBDEs) indicate a high sorption affinity to soils, with sorption being largely irreversible. This suggests that these compounds can accumulate in the topsoil layer. The organic carbon-normalized sorption coefficient (Koc) is a key parameter in assessing the sorption behavior. For instance, the Koc of 4,4'-dibromodiphenyl ether (BDE-15) was found to be more than three times higher for humin (a major component of soil organic matter) than for bulk soils. This highlights the important role of soil organic matter in the sequestration of Diphenyl ether and related compounds. Adsorption to soil and sediment particles is a critical process that influences the fate and transport of these compounds in the environment.

The following table provides a summary of the environmental fate parameters for Diphenyl ether.

| Parameter | Finding |

| Atmospheric Half-life | Estimated at 1.7 days due to reaction with hydroxyl radicals. mase.gov.it |

| Photolysis in Water | Susceptible to direct photolysis by sunlight due to chromophores that absorb at wavelengths >290 nm. texas.gov |

| Biodegradation | Degraded by various bacteria, such as Sphingomonas sp. and Sphingobium phenoxybenzoativorans, through pathways involving dioxygenases. |

| Hydrolysis | Not expected to undergo hydrolysis under normal environmental conditions due to the stability of the ether bond. texas.gov |

| Soil Mobility | Low mobility is expected due to moderate water solubility and soil adsorption. mase.gov.it |

| Sorption in Soil/Sediment | High affinity for soil organic matter, with sorption being a significant process influencing its environmental distribution. |

Volatilization and Atmospheric Transport Modeling

The potential for diphenyl ether to volatilize and undergo atmospheric transport is a key aspect of its environmental profile. Its physicochemical properties, such as a relatively low vapor pressure and a specific Henry's Law constant, indicate a tendency to partition from water to the atmosphere, facilitating its entry into atmospheric transport pathways. ornl.gov The estimated half-life of vapor-phase diphenyl ether in the air, reacting with photochemically produced hydroxyl radicals, is approximately 1.7 days. ornl.gov

Modeling studies are crucial for understanding and predicting the long-range atmospheric transport (LRAT) of diphenyl ether and its derivatives, such as polybrominated diphenyl ethers (PBDEs). nih.govnih.gov These models integrate physical-chemical property data to estimate the compound's characteristic travel distance. nih.gov For instance, some models suggest that while there is potential for LRAT, it may be limited for certain congeners. nih.govnih.gov The accuracy of these models is continually being improved by incorporating factors like variable weather patterns and the influence of vegetation, which can act as a temporary sink before re-volatilization. nih.govnih.gov

Table 1: Physicochemical Properties of Diphenyl Ether Relevant to Volatilization

| Property | Value | Reference |

| Vapor Pressure | <1 mmHg (20 °C) | sigmaaldrich.com |

| Henry's Law Constant | Indicates potential for volatilization from moist surfaces | ornl.gov |

| Atmospheric Half-life | 1.7 days (estimated) | ornl.gov |

Aqueous Solubility and Transport in Hydrological Systems

Diphenyl ether exhibits low solubility in water, a characteristic that significantly influences its transport in aquatic environments. sigmaaldrich.comilo.org Its moderate soil adsorption coefficient suggests that while it has a tendency to bind to soil particles, there remains a possibility of it leaching into groundwater or being transported via surface runoff, particularly after rainfall events. ornl.gov Once in a hydrological system, its transport is governed by factors such as water flow, partitioning to suspended sediments, and potential degradation processes. The movement of diphenyl ether and its derivatives can be facilitated by their association with suspended particles in the water column. mdpi.com

Table 2: Solubility and Transport Characteristics of Diphenyl Ether in Aqueous Systems

| Characteristic | Description | Reference |

| Water Solubility | Insoluble / Very poor | sigmaaldrich.comilo.org |

| Soil Adsorption | Moderate, indicating some mobility | ornl.gov |

| Transport Mechanisms | Leaching to groundwater, surface runoff, and transport with suspended particles | ornl.govmdpi.com |

Bioaccumulation Potential of Diphenyl Ether in Environmental Systems

Diphenyl ether and its halogenated derivatives, particularly polybrominated diphenyl ethers (PBDEs), are known for their potential to bioaccumulate in organisms. ilo.orgmdpi.com This means that these compounds can be taken up by an organism from the surrounding environment and accumulate to concentrations higher than the ambient levels. The hydrophobic and lipophilic nature of these compounds drives their partitioning into the fatty tissues of organisms. nih.gov

Bioconcentration and Biomagnification Studies in Model Organisms

Bioconcentration refers to the uptake of a chemical from the surrounding water, while biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. Studies have shown that diphenyl ethers can bioconcentrate in aquatic organisms, with experimental bioconcentration factor (BCF) values indicating this potential. ornl.gov

Biomagnification of certain PBDEs has been observed in various food webs, including both aquatic and terrestrial ecosystems. nih.govnih.gov For example, research has demonstrated a positive correlation between the concentrations of some PBDE congeners and the trophic level of the organism. nih.gov However, the extent of biomagnification can vary significantly between different congeners of diphenyl ether. nih.govnih.gov

Factors Influencing Bioaccumulation of Diphenyl Ether

Several factors can influence the bioaccumulation of diphenyl ether and its derivatives in organisms. These include:

Dietary Habits and Species: The feeding habits of an organism play a crucial role in its exposure to and accumulation of these compounds from its diet. nih.govresearchgate.net Different species also exhibit varying capacities to metabolize and eliminate these substances. nih.govresearchgate.net

Metabolic Debromination: In the case of PBDEs, the ability of an organism to metabolically debrominate these compounds can affect their persistence and bioaccumulation potential. nih.govresearchgate.net

Hydrophobicity (Log Kow): The octanol-water partition coefficient (Log Kow) is a key parameter in predicting the bioaccumulation potential of a chemical. nih.gov A higher Log Kow generally indicates a greater tendency for a substance to partition into lipids and thus bioaccumulate. The biomagnification ability of PBDE congeners has been shown to be significantly influenced by their Log Kow values. nih.gov

Table 3: Factors Affecting Bioaccumulation of Diphenyl Ethers

| Factor | Influence on Bioaccumulation | Reference(s) |

| Dietary Habits | Determines the intake of contaminated food | nih.govresearchgate.net |

| Species-Specific Metabolism | Affects the rate of elimination from the body | nih.govresearchgate.net |

| Metabolic Debromination | Can alter the structure and persistence of PBDEs | nih.govresearchgate.net |

| Hydrophobicity (Log Kow) | Higher values generally lead to greater bioaccumulation potential | nih.govnih.gov |

Advanced Methodologies for Environmental Fate Assessment of Diphenyl Ether

To better understand and predict the environmental behavior of diphenyl ether, advanced scientific methodologies are employed. These tools provide valuable insights where experimental data may be limited.

Application of Radiotracer Techniques in Diphenyl Ether Environmental Fate Studies

Radiotracer techniques are powerful tools for elucidating the environmental fate of chemical compounds. By labeling a molecule with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), scientists can track its movement and transformation with high sensitivity and accuracy. nih.gov This methodology is essential for establishing a complete mass balance of a compound in complex environmental systems, distinguishing between degradation and irreversible binding to soil or sediment. smithers.com

In the context of diphenyl ethers, radiolabeled parent compounds are frequently used in environmental fate studies. For example, studies on the insecticide fenoxycarb (B1672525) have utilized ¹⁴C-labeled molecules to investigate its metabolism in soil and aquatic systems. piat.org.nzepa.gov These studies are critical for understanding the rate of degradation of the parent compound and identifying its various transformation products, which can include 4-phenoxyphenol (B1666991).

While direct studies on the environmental fate of radiolabeled 4-phenoxyphenol are not extensively documented in the readily available literature, the use of ¹⁴C-labeled fenoxycarb provides a clear precedent and a methodological framework for such investigations. A hypothetical study using ¹⁴C-labeled 4-phenoxyphenol would allow researchers to directly measure its:

Rate of biodegradation in different soil types and aquatic environments.

Photodegradation kinetics and the identity of its photoproducts.

Mobility and leaching potential in soil columns.

Bioaccumulation in aquatic organisms.

Formation of bound residues in soil and sediment.

Analytical and Detection Methodologies in Diphenyl Ether Research

Advanced Chromatographic Techniques for Trace Analysis of Diphenyl Ether

Chromatographic methods are fundamental for separating and identifying diphenyl ether and its related compounds, particularly at trace levels in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Diphenyl Ether Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of diphenyl ether and its halogenated derivatives, such as polybrominated diphenyl ethers (PBDEs). nih.govlabrulez.com Optimization of GC-MS parameters is critical to achieving the required sensitivity and selectivity, especially for challenging analytes like the highly brominated congeners. labrulez.comwaters.com

Key optimization strategies include the use of a temperature-programmed splitless injection, which minimizes the contact of analytes with hot metal surfaces in the injector port, thus reducing potential degradation. labrulez.comnemi.gov The choice of the GC column is also vital; shorter columns (e.g., 15 meters) are often preferred to reduce the time the analyte spends in the column and minimize thermal degradation. labrulez.comherts.ac.uk For instance, a PerkinElmer Clarus GC/MS system using a 15 m Elite-1 column can achieve a total run time of less than 15 minutes for 14 PBDE congeners. labrulez.com

The mass spectrometer settings, including ionization mode and data acquisition functions, are also optimized. While full-scan mode is useful for identification, single ion recording (SIR) or selected reaction monitoring (SRM) modes provide enhanced sensitivity for trace quantification. labrulez.comwaters.comnih.gov For high-molecular-weight congeners like decabromodiphenyl ether (BDE-209), a high-mass calibration using an alternative standard like triazine is necessary to ensure accurate mass assignments up to m/z 1200. labrulez.com

Table 1: Optimized GC-MS Conditions for PBDE Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Gas Chromatograph | PerkinElmer Clarus GC or Agilent 6890 GC | labrulez.comwaters.com |

| Injector | Temperature-Programmed Splitless | labrulez.comnemi.gov |

| Injector Temperature | 260-300°C | labrulez.comwaters.com |

| Column | 15 m x 0.25 mm ID x 0.1 µm film (e.g., Elite-1, DB1-HT) | labrulez.comwaters.com |

| Carrier Gas | Helium, 1.2 mL/min | nih.gov |

| Oven Program | Example: 150°C (1 min), then 40°C/min to 250°C, then 10°C/min to 300°C (7 min) | conicet.gov.ar |

| Mass Spectrometer | PerkinElmer Clarus MS or Waters Micromass Quattro micro GC | labrulez.comwaters.com |

| Ionization Mode | Electron Ionization (EI+), Electron Capture Negative Ionization (ECNI) | waters.comherts.ac.uknih.gov |

| Acquisition Mode | Full Scan, Single Ion Recording (SIR), Selected Reaction Monitoring (SRM) | labrulez.comwaters.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development for Diphenyl Ether and its Derivatives

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of diphenyl ether derivatives, particularly for more polar compounds like hydroxylated or phenolic derivatives. sielc.comnih.gov Method development in HPLC focuses on optimizing the mobile phase composition, column type, and detector settings to achieve efficient separation and sensitive detection.

For instance, 4-phenoxyphenol (B1666991) can be analyzed using a reverse-phase (RP) C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comdergipark.org.tr The use of a diode array detector (DAD) allows for the monitoring of absorbances at multiple wavelengths, which is useful for identifying and quantifying compounds, even when their peaks overlap. nih.govuaic.ro For example, phenoxyethanol, a related compound, is detected at 270 nm. dergipark.org.tr

The development of HPLC methods often involves testing different isocratic and gradient elution profiles to find the optimal separation conditions. nih.gov For complex mixtures of phenolic compounds, a gradient mobile phase, typically starting with a lower concentration of organic solvent (like methanol (B129727) or acetonitrile) and gradually increasing, is employed to resolve analytes with varying polarities. uaic.romdpi.com

Table 2: Example HPLC Conditions for Phenolic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| HPLC System | Waters 2695 Alliance or Agilent 1100 Series | nih.govuaic.ro |

| Column | C18 Reverse-Phase (e.g., Waters Sunfire™, Zorbax SB-C18) | nih.govuaic.ro |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Acetic Acid (Gradient or Isocratic) | sielc.comdergipark.org.truaic.ro |

| Flow Rate | 0.8 - 1.0 mL/min | dergipark.org.trnih.gov |

| Detector | Diode Array Detector (DAD) | nih.govdergipark.org.tr |

| Detection Wavelength | 270 nm, 330 nm (for phenolic acids), 370 nm (for flavonoids) | dergipark.org.truaic.ro |

| Column Temperature | 30 - 48 °C | dergipark.org.truaic.ro |

Spectroscopic Approaches for Structural Elucidation and Quantification of Diphenyl Ether

Spectroscopic techniques are indispensable for confirming the chemical structure of diphenyl ether and its derivatives and for monitoring their reactions.

Nuclear Magnetic Resonance (NMR) Applications in Diphenyl Ether Derivatization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including new diphenyl ether derivatives. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used to establish the connectivity and stereochemistry of atoms within a molecule. nih.govresearchgate.net

In recent research, the structures of novel diphenyl ether derivatives isolated from natural sources, such as mangrove endophytic fungi, have been determined using a combination of NMR experiments (like ¹H, ¹³C, HSQC, HMBC, and NOESY) and high-resolution mass spectrometry (HR-ESI-MS). nih.govbohrium.comcitedrive.com For example, HMBC and COSY correlations are crucial in piecing together the molecular framework of these complex derivatives. bohrium.com The absolute configuration of chiral centers can be further confirmed by comparing experimental electronic circular dichroism (ECD) spectra with theoretical calculations. bohrium.comcitedrive.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Diphenyl Ether Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for real-time monitoring of reactions involving diphenyl ether. rsc.orgirjes.com UV-Vis spectroscopy, for instance, is widely used to study the photodegradation of diphenyl ethers and their brominated counterparts in aqueous solutions. nih.govresearchgate.netmdpi.com The degradation process can be tracked by measuring the decrease in the characteristic absorption spectrum of the parent compound over time upon irradiation with UV light. irjes.comresearchgate.net The maximum absorption for diphenyl ether in alcohol is around 272 nm. nih.gov

IR spectroscopy provides information about the functional groups present in a molecule. In studies of intermolecular interactions, such as the complexation of diphenyl ether with alcohols, IR spectroscopy can distinguish between different binding motifs, like OH–O and OH–π interactions. rsc.orgresearchgate.net Advanced techniques like IR/UV double-resonance spectroscopy can provide isomer-selective vibrational spectra, offering detailed insights into the structure of these complexes in both ground and electronically excited states. rsc.orgrsc.org

Novel Sample Preparation Techniques for Diphenyl Ether in Environmental Matrices

The detection of diphenyl ethers in environmental samples like water, soil, and sediment often requires a preconcentration step due to their low concentrations. nih.govconicet.gov.ar Effective sample preparation is critical for removing interfering matrix components and enriching the analytes to levels detectable by analytical instruments. researchgate.net

Several modern extraction techniques have been developed to improve upon traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction. nih.govresearchgate.netresearchgate.net These include:

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. epa.govnih.gov Water samples are passed through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. epa.govnih.gov Researchers have developed novel SPE adsorbents, such as biocompatible starch-based polymers, which show high extraction recoveries for PBDEs in water. nih.govresearchgate.net

Cloud Point Extraction (CPE): This method uses a non-ionic surfactant to form micelles that entrap the hydrophobic diphenyl ether compounds from a water sample upon heating. conicet.gov.ar The surfactant-rich phase, containing the concentrated analytes, is then separated and can be analyzed by GC-MS, often after a back-extraction step into a small volume of an organic solvent like isooctane. conicet.gov.ar

Ultrasonic-Assisted Extraction (UAE): For solid samples like soil, UAE uses ultrasonic waves to enhance the extraction of analytes into a solvent. researchgate.netnih.gov This method can offer comparable or better extraction efficiency than traditional Soxhlet extraction but in a significantly shorter time. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). nih.govrsc.org The analytes adsorb to the fiber and are then thermally desorbed directly into the GC injector. Headspace SPME has been successfully used for the trace analysis of brominated diphenyl ethers in soil pore water. rsc.org

These advanced techniques offer advantages such as reduced solvent consumption, faster extraction times, and higher enrichment factors, making them suitable for the routine analysis of diphenyl ethers in various environmental matrices. nih.govresearchgate.net

Solid-Phase Extraction (SPE) and Microextraction Methods for Diphenyl Ether

Solid-phase extraction (SPE) and its miniaturized version, solid-phase microextraction (SPME), are widely used sample preparation techniques for the preconcentration and cleanup of diphenyl ethers from complex samples prior to chromatographic analysis. These methods offer advantages such as high enrichment factors, low solvent consumption, and the ability to handle a variety of sample matrices.

Recent research has focused on the development of novel sorbent materials for SPE and SPME to enhance extraction efficiency and selectivity for diphenyl ethers. For instance, a novel SPE method utilizing a cross-linked starch-based polymer as an adsorbent has been developed for the analysis of eight different PBDEs in water samples. dntb.gov.uaresearchgate.netnih.govnih.gov This method, coupled with gas chromatography-mass spectrometry in negative chemical ionization mode (GC-NCI-MS), demonstrated high extraction recoveries and low limits of detection (LODs), as detailed in the table below. dntb.gov.uaresearchgate.netnih.govnih.gov

Table 1: Performance of Starch-Based Polymer SPE for PBDE Analysis in Water

| PBDE Congener | Linearity Range (ng L−1) | Limit of Detection (LOD) (ng L−1) | Recovery in River and Lake Water (%) |

|---|---|---|---|

| BDE-28 | 1–200 | 0.06 | 71.3 - 104.2 |

| BDE-47 | 1–200 | 0.08 | 71.3 - 104.2 |

| BDE-99 | 1–200 | 0.12 | 71.3 - 104.2 |

| BDE-100 | 1–200 | 0.15 | 71.3 - 104.2 |

| BDE-153 | 5–200 | 0.25 | 71.3 - 104.2 |

| BDE-154 | 5–200 | 0.31 | 71.3 - 104.2 |

| BDE-183 | 5–200 | 0.88 | 71.3 - 104.2 |

| BDE-209 | 5–200 | 1.42 | 71.3 - 104.2 |

Data sourced from Zhang, Q., & Okoli, C. P. (2022). dntb.gov.uaresearchgate.netnih.govnih.gov

In the realm of SPME, innovative fiber coatings are continuously being explored. One such development is the use of Fe3O4-coated bamboo charcoal fibers for the extraction of seven PBDEs from environmental water samples. capes.gov.br This method achieved low LODs ranging from 0.25 to 0.62 ng L−1 with a linear range of 1–1000 ng L−1. capes.gov.br Another novel approach involves the use of multiwalled carbon nanotubes (MWCNTs) as an SPME fiber coating, which has shown significantly higher enhancement factors compared to commercial coatings for the analysis of PBDEs in water and milk samples. who.int Headspace SPME (HS-SPME) with a novel fluorinated polyaniline-based coating has also been successfully applied for the rapid determination of trace PBDEs in water and milk, with LODs between 0.10 and 0.30 ng/L. dioxin20xx.org

Matrix Effects and Interference Mitigation Strategies in Diphenyl Ether Analysis

The analysis of diphenyl ethers, particularly in complex matrices such as sediment, biota, and food, is often hampered by matrix effects. These effects can manifest as signal suppression or enhancement in the analytical instrument, leading to inaccurate quantification. Co-extracted substances from the sample matrix are the primary cause of these interferences. epa.gov

For example, in the analysis of PBDEs in vegetables, a novel pretreatment method combining matrix solid-phase dispersion (MSPD) with dispersive liquid-liquid micro-extraction (DLLME) was developed to minimize matrix effects. mdpi.com This method resulted in satisfactory recoveries and minimal matrix effects for most PBDEs. mdpi.com Similarly, when analyzing PBDEs in sediments from e-waste recycling sites, procedural blanks and matrix-spiked samples were used to monitor the performance of the method and mitigate matrix effects. mdpi.com The recoveries of PBDEs in spiked soil and sediment samples ranged from 81.5% to 127%. mdpi.com

The U.S. Environmental Protection Agency (EPA) Method 1614A, which is used for the determination of BDE congeners in various matrices, emphasizes the importance of eliminating interferences. epa.gov The method suggests that all materials used in the analysis must be demonstrated to be free from interferences by running reference matrix method blanks. epa.gov The cleanup steps provided in the method are designed to reduce or eliminate these interferences. epa.gov

Table 2: Matrix Effects and Recoveries in PBDE Analysis of Different Matrices

| Matrix | Analytical Method | Matrix Effect | Recovery Range (%) |

|---|---|---|---|

| Vegetables | MSPD-DLLME-GC-MS/MS | -3.3% to -18.2% | 82.9 - 113.8 |

| Sediments | GC-MS | Monitored with blanks and spikes | 81.5 - 127 |

| Lagos Lagoon Sediments | GC-ECD | Monitored with blanks and spikes | 78.6 ± 7.2 |

Data sourced from Xu et al. (2023) and studies on e-waste site and Lagos Lagoon sediments. mdpi.commdpi.comajol.info

Theoretical and Computational Chemistry of Diphenyl Ether

Cheminformatics and QSAR/QSPR Modeling for Diphenyl Ether

Predictive Models for Environmental Fate Parameters of Diphenyl Ether

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are essential tools for assessing the environmental fate of chemicals like diphenyl ether and its derivatives. cadaster.eumdpi.com These models establish relationships between the chemical structure and properties such as physicochemical characteristics, toxicity, and degradation rates. cadaster.eumdpi.comresearchgate.net

Multimedia environmental fate models, such as the European variant (EVn) BETR model and SimpleBox, have been utilized to predict the distribution and concentrations of polybrominated diphenyl ethers (PBDEs) in various environmental compartments. diva-portal.orgethz.chnih.gov These models require input data on physicochemical properties, which can be predicted using QSPR models when experimental data are unavailable. cadaster.eumdpi.com

Several QSPR models have been developed to predict key environmental fate parameters for diphenyl ether and its halogenated derivatives, including:

Vapor Pressure (PL): The vapor pressure is crucial for estimating the distribution of a chemical between the gas and particulate phases in the atmosphere. mdpi.com QSPR models based on methods like the theoretical linear solvation energy relationship (TLSER) have been established to predict the vapor pressure of polychlorinated diphenyl ethers (PCDEs) with high correlation coefficients. mdpi.com

Octanol-Water Partition Coefficient (KOW): This parameter indicates a chemical's tendency to bioaccumulate in organisms. mdpi.com QSPR models have been developed to estimate the KOW of PCDEs. mdpi.com

Water Solubility (SW,L): Water solubility affects a chemical's mobility and distribution in aquatic environments. mdpi.com Predictive models have been used to estimate the aqueous solubility of various diphenyl ether derivatives. cadaster.eumdpi.com

The development of these predictive models often involves the use of molecular descriptors calculated from the chemical structure. mdpi.comnih.gov For instance, 3D-QSAR models have been constructed using the synergistic value of docking scores of PBDEs to plant and microbial degrading enzymes as the dependent variable and the molecular structure of PBDEs as the independent variable. nih.gov These models can then be used to predict the degradation potential of new derivatives. nih.gov

The table below presents a summary of predictive models and their applications for diphenyl ether and its derivatives.

| Model Type | Predicted Parameter | Chemical Class | Application |

| QSPR | Vapor Pressure (PL), Octanol-Water Partition Coefficient (KOW), Water Solubility (SW,L) | Polychlorinated Diphenyl Ethers (PCDEs) | Environmental fate and transport modeling. mdpi.com |

| QSAR | Depuration Rate Constants (kd) | Polybrominated Diphenyl Ethers (PBDEs) | Assessing bioaccumulation potential in mussels. researchgate.net |

| 3D-QSAR | Synergistic Degradation Value | Polybrominated Diphenyl Ethers (PBDEs) | Predicting the efficiency of plant-microbial synergistic degradation. nih.gov |

| Multimedia Fate Model (SimpleBox) | Predicted Environmental Concentration (PEC) | Polybrominated Diphenyl Ethers (PBDEs) | Risk assessment in aquatic environments. cadaster.eu |

| Multimedia Fate Model (EVn BETR) | Atmospheric Concentrations | Polybrominated Diphenyl Ethers (PBDEs) | Predicting long-term environmental trends. nih.gov |

Structure-Reactivity Relationships in Novel Catalytic Systems Involving Diphenyl Ether

The study of structure-reactivity relationships is crucial for designing and optimizing novel catalytic systems for the synthesis and degradation of diphenyl ether and its derivatives. google.comtudublin.ie Computational and experimental approaches are often combined to understand how the molecular structure of the catalyst and the substrate influences the reaction outcome. rsc.orgrsc.org

Catalytic Synthesis of Diphenyl Ether:

The synthesis of diphenyl ether compounds often involves the catalytic coupling of a phenol (B47542) compound with a halogeno-benzene. google.com The structure of the catalyst plays a significant role in its activity and selectivity. For example, a metal-organic complex catalyst with the molecular formula Cu(phen)₂BF₄, where 'phen' is 1,10-phenanthroline (B135089), has been shown to be effective in this reaction. google.com The specific structure of the ligand and the metal center dictates the catalytic performance.

Catalytic Degradation of Diphenyl Ether and its Derivatives:

The degradation of diphenyl ether and its halogenated derivatives, such as PBDEs, is an area of active research due to their environmental persistence. rsc.orgresearchgate.net Various catalytic systems, particularly photocatalytic and hydrotreating systems, have been developed for this purpose.

Photocatalysis: Photocatalytic degradation often employs semiconductor materials like titanium dioxide (TiO₂) and bismuth-based nanocomposites. rsc.orgmdpi.comnih.gov The structure of the photocatalyst, including the presence of metal dopants or the formation of heterojunctions, significantly affects its reactivity. For instance, doping TiO₂ with noble metals like palladium, silver, platinum, or copper can enhance its performance in degrading PBDEs. nih.gov The debromination pathways of PBDEs can differ depending on the metal dopant, which is attributed to different reaction mechanisms (e.g., direct H-atom transfer vs. electron transfer). nih.gov The development of heterojunction nanocomposites, such as m-BiVO₄/BiOBr/Pd, has shown superior efficacy in the photodebromination of PBDEs, leading to complete degradation to diphenyl ether. rsc.org

Hydrotreating Catalysis: Heterogeneous catalysts, particularly those based on noble metals like palladium, are used for the hydrotreating of diphenyl ether, which is a model compound for the strong C-O linkage in lignin. osti.govrsc.org Modifying the structure of the catalyst can control the reaction selectivity. For example, introducing alkenyl-type ligands to a Pd-Fe catalyst creates an electron-rich environment that weakens the interaction between Pd and the unsaturated carbon of the reactants, thereby controlling the hydrogenation chemistry and enhancing selectivity for C-O bond cleavage over deep hydrogenation. osti.gov Nickel-based heterogeneous catalysts have also been investigated for the selective cleavage of the C-O bond in diphenyl ether without the need for external hydrogen. rsc.org

The following table summarizes the structure-reactivity relationships in different catalytic systems involving diphenyl ether.

| Catalytic System | Reaction Type | Key Structural Features of Catalyst | Reactivity/Selectivity Outcome |

| Cu(phen)₂BF₄ | Synthesis | Metal-organic complex with 1,10-phenanthroline ligand. google.com | High catalytic activity and selectivity in preparing diphenyl ether compounds. google.com |

| Metal-doped TiO₂ (e.g., Pd/TiO₂) | Photocatalytic Degradation | Noble metal nanoparticles on TiO₂ support. nih.gov | Enhanced degradation of PBDEs; debromination pathway depends on the metal dopant. nih.gov |

| m-BiVO₄/BiOBr/Pd | Photocatalytic Degradation | Nanoscale semiconductor heterojunction with Pd surface decoration. rsc.org | Rapid and complete photodebromination of BDE-47 to diphenyl ether. rsc.org |

| Alkenyl-modified Pd-Fe | Hydrotreating | Homogeneous-like Pd-alkene metallacycle structure. osti.gov | High selectivity (>90%) for C-O bond cleavage in diphenyl ether. osti.gov |

| Ni/Al₂O₃ | Transfer Hydrogenolysis | Nickel nanoparticles on alumina (B75360) support. rsc.org | Selective cleavage of the C-O bond in diphenyl ether without external hydrogen. rsc.org |

Advanced Research Applications and Emerging Technologies Utilizing Diphenyl Ether

Diphenyl Ether as a Building Block in Polymer Science and Materials Research

The incorporation of the rigid and thermally stable diphenyl ether moiety into polymer chains leads to materials with exceptional performance characteristics.

Synthesis of High-Performance Polymers Containing Diphenyl Ether Moieties

Diphenyl ether and its derivatives are key monomers in the synthesis of several classes of high-performance polymers, prized for their thermal stability and mechanical strength.

One of the most notable examples is Polyether Ketone Ketone (PEKK) . researchgate.net Bonner first synthesized this aromatic polyether ketone in 1962 using diphenyl ether and isophthaloyl chloride. google.com Although the initial synthesis faced challenges with branching and cross-linking reactions due to the multiple reactive sites on diphenyl ether, subsequent research has refined the process. google.com Modern methods often involve the polycondensation of monomers like bis-(4-hydroxybenzoyl)-benzene with fluorinated monomers in a solvent such as diphenyl sulfone to produce linear, high-molecular-weight PEKK. google.com These polymers are known for their high glass transition temperatures and melting points, making them suitable for demanding applications. researchgate.net

The diphenyl ether segment is also integral to the creation of advanced polyamides and polyoxazoles . tandfonline.com Researchers have synthesized new series of these polymers through low-temperature solution polycondensation and subsequent polycyclization reactions. tandfonline.com For instance, polyamides containing diphenyl ether segments can be created by reacting specific monomers with various aliphatic and aromatic diacid chlorides. tandfonline.com These polymers often exhibit good solubility in protonic solvents and possess high thermal stability. tandfonline.com

Furthermore, derivatives of diphenyl ether, such as 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), are crucial building blocks for polyimides . ossila.com Polyimide films derived from ODPA demonstrate high thermal resistance and are used as separators in supercapacitors and as anode materials in lithium-ion batteries. ossila.com The synthesis involves reacting ODPA with a diamine, such as 4,4'-diamino diphenyl ether (ODA), to form a polyamic acid (PAA) precursor, which is then thermally imidized to create the final polyimide film. scientific.net

Table 1: High-Performance Polymers Synthesized Using Diphenyl Ether Moieties

| Polymer Class | Monomers | Key Properties | Research Applications |

|---|---|---|---|

| Polyether Ketone Ketone (PEKK) | Diphenyl ether, Isophthaloyl chloride google.com | High thermal stability, high glass transition temperature researchgate.net | Aerospace, medical implants, high-performance engineering parts researchgate.net |

| Polyamides | Diphenyl ether-containing monomers, Diacid chlorides tandfonline.com | Good solubility, thermal stability tandfonline.com | High-temperature resistant fibers and films |

| Polyoxazoles | Cyclization of corresponding polyamides tandfonline.com | High thermal stability, crystallinity varies tandfonline.com | Advanced materials with specific thermal properties |

| Polyimides | 4,4'-oxydiphthalic anhydride (ODPA), 4,4'-diamino diphenyl ether (ODA) ossila.comscientific.net | Excellent thermal resistance, high specific capacitance ossila.com | Supercapacitors, battery anodes, flexible electronics ossila.com |

Functionalization of Polymeric Materials for Specific Research Applications Using Diphenyl Ether

Diphenyl ether is not only used to build the main chain of polymers but also plays a role in the functionalization and modification of existing polymers for specialized research purposes.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique where diphenyl ether can be used as a high-boiling point solvent. For example, it has been employed in the ATRP synthesis of aromatic carboxyl-functionalized polystyrenes. cmu.edu The polymerization of styrene, initiated by α-bromo-p-toluic acid, proceeds in a controlled manner in a diphenyl ether solution, yielding polymers with predictable molecular weights and narrow distributions. cmu.edu This method allows for the precise introduction of functional groups onto polymer chains.

Diphenyl ether derivatives are also used to modify commodity polymers to enhance their properties. In one study, poly(vinyl chloride) (PVC) was directly functionalized by a visible light-mediated ATRP of methacrylate (B99206) monomers, using diphenyl ether as an internal standard for monitoring the reaction via NMR. researchgate.net This approach allows for the grafting of new polymer chains onto the PVC backbone, altering its properties for specific applications.

Moreover, the in-situ polymerization of monomers in the presence of functionalized fillers is a common strategy for creating advanced composite materials. For instance, polyimide (PI) films have been reinforced with multi-walled carbon nanotubes (MWNTs). In this process, 3,3′,4,4′-diphenyl ether tetraacid dianhydride (ODPA) and 4,4′-diamino diphenyl ether (ODA) are polymerized in the presence of functionalized MWNTs to create a hybrid material with tailored thermal and mechanical properties. scientific.net

Role of Diphenyl Ether Moieties in Advanced Organic Synthesis

The rigid yet flexible scaffold of diphenyl ether makes it an attractive structural motif in advanced organic synthesis, particularly in the design of catalysts and functional molecules for electronics.

Ligand Design in Catalysis Incorporating Diphenyl Ether Scaffolds

The diphenyl ether backbone has been successfully employed to create wide bite-angle diphosphorus (B173284) ligands for asymmetric catalysis. grafiati.com These ligands are crucial for controlling the selectivity of metal-catalyzed reactions. The diphenyl ether framework provides a versatile and modular platform for synthesizing chiral ligands by introducing chiral substituents into the backbone or by using phosphorus atoms with defined stereochemistry. grafiati.com For example, phosphine-phosphite and phosphine-phosphonite ligands based on a diphenyl ether scaffold have been developed. grafiati.com When used in rhodium-catalyzed asymmetric hydrogenation of benchmark substrates, these ligands have achieved high conversion rates and excellent enantioselectivities. grafiati.com The design of such ligands is critical for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Precursors for Optoelectronic Materials Based on Diphenyl Ether

Diphenyl ether and its derivatives are increasingly used as precursors for materials with interesting optical and electronic properties.

It can serve as an additive to fine-tune the nanostructure of the active layer in non-fullerene acceptor organic solar cells. rsc.org The use of diphenyl ether as an additive in combination with non-halogenated solvents like o-xylene (B151617) allows for a more environmentally friendly fabrication process. rsc.org The addition of DPE enhances the molecular ordering and domain purity of the donor polymer in the active layer, which improves charge carrier collection, reduces non-radiative recombination, and ultimately increases device efficiency and stability under illumination. rsc.org

Derivatives like 4,4'-Oxydiphthalic anhydride (ODPA) are used to synthesize polyimides that can be chelated to metal ions to form metal-organic frameworks (MOFs). ossila.com These MOFs have shown potential for use in multilevel flexible optoelectronic memory devices. ossila.com Similarly, triflic acid-mediated condensation of di-p-tolyl ether with phthalimide (B116566) can yield spirocyclic compounds that are investigated for their applications in optoelectronic materials.

Integration of Diphenyl Ether in Emerging Chemical Technologies

Diphenyl ether is finding its place in a variety of emerging technologies that aim for greater efficiency, sustainability, and environmental compatibility.

In the field of sustainable chemistry, there is research into synthesizing diphenyl ether derivatives from renewable resources. For example, a diphenyl ether building block functionalized with two aldehyde groups has been synthesized from vanillin, a precursor that can be extracted from lignin. specificpolymers.com This bio-based monomer can be used to create heat-resistant and less toxic phenolic resins, as well as innovative recyclable thermoset materials through reversible condensation reactions. specificpolymers.com

The unique properties of diphenyl ether also make it a target for study in environmental remediation technologies. Polybrominated diphenyl ethers (PBDEs), which were widely used as flame retardants, are now recognized as persistent organic pollutants. oaepublish.comnih.gov Understanding the fate and transport of these compounds is crucial for developing effective remediation strategies. researchgate.net Research is ongoing into microbial technologies that combine anaerobic and aerobic processes for the complete degradation of PBDEs in wastewater. oaepublish.com Furthermore, other diphenyl ether-based compounds, such as certain herbicides, are also subjects of environmental remediation research, with studies focusing on bioremediation and chemical degradation processes like photocatalysis. mdpi.com

Diphenyl ether has also been used as a solvent in enzymatic polymer synthesis, although studies comparing it to bulk polymerization (without solvent) have shown that the solvent-based route has a higher environmental impact factor (E-factor) due to waste generation. acs.orgchemrxiv.org This highlights a drive within the chemical industry to evaluate and optimize processes for improved sustainability.

Regulatory Science and Policy Implications in Diphenyl Ether Research

Scientific Basis for Environmental Risk Assessment Frameworks Pertaining to Diphenyl Ether

Environmental risk assessment frameworks for decaBDE are built upon a substantial body of scientific evidence evaluating its potential for environmental harm. service.gov.uk These frameworks, developed under regulations like the EU's Existing Substances Regulation (ESR) and later REACH, integrate data on the chemical's inherent properties, its release into the environment, and its potential effects on ecosystems. service.gov.ukservice.gov.uk DecaBDE is recognized as a ubiquitous global contaminant, detected in various environmental matrices including air, soil, sediments, and biota. industrialchemicals.gov.au The primary sources of environmental release include emissions from manufacturing facilities and the lifecycle of products containing decaBDE, such as plastics and textiles, from which it can be released as dust. service.gov.ukindustrialchemicals.gov.au

Risk assessments have identified concerns not only regarding the direct toxicity of decaBDE but also its persistence in the environment and its capacity to degrade into other hazardous substances, including lower-brominated diphenyl ethers that are known persistent organic pollutants (POPs). service.gov.uk Although direct toxicity to aquatic organisms has not been identified as a primary concern, adverse effects on the survival, growth, and reproduction of fish and amphibians have been noted, with frogs showing particular sensitivity. industrialchemicals.gov.au The evaluation of risk also considers its widespread presence in food chains, including in top predators. service.gov.uk

The assessment of Persistence, Bioaccumulation, and Mobility (PBM) is a cornerstone of the environmental risk evaluation for decaBDE. Scientific rigor in these assessments demands comprehensive data on the chemical's behavior in various environmental compartments.

Persistence: DecaBDE is characterized by its high persistence in the environment. service.gov.ukservice.gov.uk Studies have shown its half-life in soil to be longer than six months, and in sediment, it can range from hours (where photolysis is dominant) to as long as 50 years. pops.int Hydrolysis is not considered a significant degradation pathway due to its extremely low water solubility. pops.int Field studies of freshwater lake sediment have confirmed its high persistence over decades. pops.int

Bioaccumulation and Biomagnification: The bioaccumulative nature of decaBDE is a significant concern. Its high lipophilicity, indicated by a high octanol-water partition coefficient (log Kow values ranging from 9.97 to 12.11), suggests a tendency to accumulate in the fatty tissues of organisms. industrialchemicals.gov.aupops.int While calculated bioconcentration factor (BCF) values are sometimes considered unreliable due to the molecule's large size hindering uptake through gills, bioaccumulation factor (BAF) values derived from environmental monitoring provide strong evidence of its bioaccumulative potential, with log BAF values reported between 4.06 and 6.7. pops.int Furthermore, biomagnification factor (BMF) data demonstrate that decaBDE can magnify in both terrestrial and aquatic food webs. pops.int

Mobility: Despite its low volatility, decaBDE undergoes long-range environmental transport, primarily through the movement of contaminated particulate matter. service.gov.ukindustrialchemicals.gov.au It has been detected in remote locations like the Arctic, far from its production and use sources, with atmospheric levels in the region showing an increasing trend over time. service.gov.ukpops.int This indicates that atmospheric transport of particle-bound decaBDE is a significant pathway for its global distribution. researchgate.net

Table 1: Persistence and Bioaccumulation Data for Decabromodiphenyl Ether (BDE-209)

| Parameter | Value/Range | Source |

|---|---|---|

| Persistence | ||

| Half-life in Soil | > 6 months | pops.int |

| Half-life in Sediment | Hours to 50 years | pops.int |

| Bioaccumulation | ||

| Log Kow | 9.97 - 12.11 | pops.int |

| Log Bioaccumulation Factor (BAF) | 4.06 - 6.7 | pops.int |

| Biomagnification Factor (BMF) | 1.4 - 7 (terrestrial) | pops.int |

Exposure modeling is a critical tool for estimating the potential for human and environmental contact with decaBDE. These models integrate data on the chemical's properties, usage patterns, and environmental fate to predict concentrations in various media and estimate exposure levels for different populations. scispace.comacs.org

Exposure scenarios developed in research contexts often focus on vulnerable populations, such as children, who may have higher exposure rates due to behaviors like hand-to-mouth contact with dust. federalregister.gov For instance, one assessment estimated the environmental human exposure for children at 131.9 ng/kg/day, significantly higher than the 20.4 ng/kg/day estimated for adults, with dust ingestion accounting for 97% of this exposure. nite.go.jp Mechanistic models are employed to simulate the complex interplay of emissions, environmental transport, and human uptake to understand temporal trends in exposure. acs.org